Indium oxide, with the chemical formula , is a widely studied n-type semiconductor material known for its unique electrical and optical properties. It is primarily used in various applications, including transparent conductive coatings, gas sensors, and as a catalyst in chemical reactions. Indium oxide can exist in multiple crystalline forms, with the most common being the cubic bixbyite structure.
Indium oxide is classified as a metal oxide and is derived from indium, a post-transition metal. It is typically obtained through various synthesis methods involving indium-containing precursors such as indium nitrate or indium oxide itself. The compound is recognized for its high electrical conductivity when doped with other elements, such as zinc or tin, enhancing its utility in electronic applications.
Several methods have been employed to synthesize indium oxide nanoparticles and nanostructures:
The synthesis conditions, such as temperature, pressure, and precursor concentration, play a crucial role in determining the morphology and crystallinity of the resulting indium oxide structures. For instance, calcination temperatures typically range from 450 °C to 600 °C, affecting the particle size and phase purity .
Indium oxide predominantly crystallizes in a cubic structure known as bixbyite, which has a face-centered cubic lattice arrangement. The lattice parameter for indium oxide is approximately nm . The structure can be analyzed using techniques such as X-ray diffraction and transmission electron microscopy, which provide insights into crystallite size and phase composition.
Indium oxide can participate in various chemical reactions depending on its environment and form:
The mechanism by which indium oxide operates in applications such as gas sensing involves surface reactions where adsorbed gas molecules interact with the surface of the semiconductor. This interaction leads to charge transfer processes that modify the carrier concentration within the material:
Indium oxide has diverse applications across various fields:
Indium oxide continues to be an area of active research due to its promising properties and potential applications across modern technologies.
Indium oxide (In₂O₃) exhibits two primary crystalline phases: the cubic bixbyite (space group Ia(\bar{3})) and the rhombohedral corundum structure (space group R(\bar{3})c). The bixbyite phase is thermodynamically stable under ambient conditions and features a complex unit cell containing 80 atoms (32 In and 48 O). Its structure derives from fluorite (CaF₂) but with ¼ of the anions removed, creating "structural vacancies" essential for its electronic properties. Each indium atom is octahedrally coordinated to six oxygen atoms, with average In–O bond distances of 2.18 Å. The polyhedral network includes both corner-sharing and edge-sharing InO₆ octahedra, resulting in two distinct In–In distances: 3.34 Å (edge-sharing) and 3.83 Å (corner-sharing) [4].
The rhombohedral corundum phase forms under high-pressure conditions (> 15 GPa) and resembles α-Al₂O₃. Here, indium ions occupy 2/3 of the octahedral sites in a hexagonal close-packed oxygen lattice. This phase exhibits higher coordination regularity but reduced electrical conductivity due to the absence of structural vacancies. Phase transitions are reversible, with the bixbyite structure recovering upon pressure release [4].
Table 1: Crystallographic Properties of In₂O₃ Phases
Property | Cubic Bixbyite | Rhombohedral Corundum |
---|---|---|
Space Group | Ia(\bar{3}) | R(\bar{3})c |
In Coordination | Octahedral (6-fold) | Octahedral (6-fold) |
In–O Bond Distance | 2.18 Å (avg.) | 2.10–2.20 Å |
Structural Vacancies | Present (25% anion sites) | Absent |
Stability | Ambient conditions | >15 GPa pressure |
Bixbyite In₂O₃ demonstrates exceptional thermal stability up to 1200°C, making it suitable for high-temperature sensors and electronics. In-situ studies reveal minimal lattice expansion (< 2%) at 1000°C due to robust In–O bonding. Above 1200°C, oxygen loss initiates partial amorphization, reducing crystallinity by ~15% [1]. Under high pressure (> 15 GPa), the cubic-to-rhombohedral transition occurs via cooperative displacement of indium atoms, shrinking the unit cell volume by 8%. This transition is kinetically hindered, requiring sustained pressure for complete conversion. Recovery to bixbyite upon depressurization confirms its metastability in ambient conditions [4].
In₂O₃ possesses a direct bandgap of ~3.5 eV at the Γ-point, but its optical transitions are dominated by indirect gaps near 2.6 eV due to forbidden direct transitions. Bandgap modulation (3.0–3.8 eV) is achievable via:
Carrier dynamics in In₂O₃ involve high electron mobilities (up to 160 cm²/V·s) due to low effective masses (0.3mₑ). Photogenerated carriers exhibit lifetimes of ~10 ps in undoped films, extendable to 100 ps via hydrogenation. Ab-initio studies confirm that oxygen vacancies form shallow donor levels 0.1 eV below the conduction band, facilitating n-type conductivity without thermal activation [3] [4].
Transparency (>90% in visible light) and conductivity (10³–10⁴ S/cm) coexist due to:
Amorphous In₂O₃ (a-In₂O₃) films exhibit comparable properties despite lacking long-range order. Their conductivity arises from overlapping In 5s orbitals (spherical symmetry), enabling isotropic electron transport. In contrast, crystalline films show anisotropic mobility along <100> directions [4].
Table 2: Electronic Properties of In₂O₃ Thin Films
Property | Crystalline In₂O₃ | Amorphous In₂O₃ |
---|---|---|
Bandgap (eV) | 3.5–3.7 (direct) | 3.0–3.4 (tail states) |
Carrier Concentration | 10¹⁹–10²¹ cm⁻³ | 10¹⁸–10²⁰ cm⁻³ |
Mobility | 100–160 cm²/V·s | 10–40 cm²/V·s |
Visible Transmittance | >85% (500 nm) | >80% (500 nm) |
Oxygen vacancies (V_O) are the primary n-type dopants in In₂O₃, acting as shallow donors. Their concentration governs carrier density via:
n \propto [V_O]^{1/2} \exp\left(-\frac{E_d}{2kT}\right)
where Ed is the donor ionization energy (~0.1 eV). Each VO contributes up to two electrons, enabling conductivities of 2500 S/cm at [V_O] = 10²⁰ cm⁻³. However, excessive vacancies (>3% atomic) form neutral vacancy clusters, reducing mobility by 50% due to ionized impurity scattering [3].
Vacancies also dictate optoelectronic responses:
Table 3: Impact of Oxygen Vacancy Concentration on In₂O₃ Properties
Vacancy Concentration | Conductivity (S/cm) | Photocurrent Density | Primary Effect |
---|---|---|---|
Low (10¹⁸ cm⁻³) | <10 | 0.5 mA/cm² | Carrier-limited transport |
Moderate (10¹⁹ cm⁻³) | 100–2500 | 3.83 mA/cm² | Optimal donor activation |
High (>10²⁰ cm⁻³) | 3000 (initially) | <1.0 mA/cm² | Recombination centers dominate |
Aliovalent dopants substitute at In sites, altering carrier densities and defect formation energies:
Dopants also stabilize specific crystallographic phases: Sn suppresses cubic-to-rhombohedral transitions under pressure, while Mg expands the cubic phase stability window by 100°C.
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